molecular formula C6H5N3 B063865 1H-咪唑并[4,5-b]吡啶 CAS No. 170245-18-8

1H-咪唑并[4,5-b]吡啶

货号 B063865
CAS 编号: 170245-18-8
分子量: 119.12 g/mol
InChI 键: GAMYYCRTACQSBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has been studied for its potential therapeutic significance . It has a structural resemblance to purines and is known to play a crucial role in numerous disease conditions . The discovery of its first bioactivity as GABA A receptor positive allosteric modulators revealed its medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .


Synthesis Analysis

Imidazo[4,5-b]pyridines have been synthesized using various methods. For instance, a series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme . In another study, two series of imidazo[4,5-b]pyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . This structure is significant in the pharmaceutical industry due to its wide range of pharmacological activities .


Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridine can vary depending on its specific structure and substituents. For instance, 2-[(3S)-1-(2-Methylbenzyl)-3-pyrrolidinyl]-1H-imidazo[4,5-b]pyridine has a molecular formula of CHN and an average mass of 292.378 Da .

科学研究应用

  1. 治疗应用: 咪唑并[1,2-a]吡啶是一种相关化合物,以其在药物化学中的广泛应用而闻名,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗微生物、抗病毒、抗糖尿病和杀虫活性。它也是各种已上市制剂的一部分,如唑咪丁、唑吡坦、阿尔吡坦等。该支架的结构修饰正在进行中,以开发新型治疗剂(Deep 等人,2016 年).

  2. 振动光谱和分子结构: 1H-咪唑并[4,5-b]吡啶及其衍生物的分子结构和振动能级已使用密度泛函理论确定。这些化合物表现出独特的振动光谱和分子结构,如 X 射线衍射和红外光谱所证实(Lorenc 等人,2008 年).

  3. 抗菌活性: 1H-咪唑并[4,5-b]吡啶的衍生物,如噻唑烷酮、三嗪硫酮和恶二嗪硫酮,已被合成并据报道具有抗菌活性。取代基的变化会影响它们的抗菌效果(Dayakar 等人,2016 年).

  4. 在癌症研究中的抗增殖活性: 1H-咪唑并[4,5-b]吡啶的某些衍生物对人癌细胞系表现出抗增殖活性。这凸显了它们作为癌症治疗研究候选者的潜力(Liszkiewicz 等人,2003 年).

  5. 在荧光探针中的应用: 咪唑并[1,5-a]吡啶基荧光团已被合成并作为细胞膜探针进行测试。它们的光物理性质使其成为监测细胞健康和生化途径的合适候选者(Renno 等人,2022 年).

  6. 抗糖化和抗氧化潜力: 新型咪唑并[4,5-b]吡啶苯并肼已被评估其抗糖化活性和抗氧化潜力,表明它们在治疗应用中的重要性(Taha 等人,2015 年).

  7. 抗 HIV 剂: 某些咪唑并[4,5-b]吡啶衍生物已表现出抗 HIV 活性,证明了它们在抗病毒研究中的潜力(Chimirri 等人,1994 年).

  8. 缓蚀剂: 咪唑并[4,5-b]吡啶衍生物已被评估为低碳钢的缓蚀剂,显示出很高的缓蚀性能。此应用在材料科学中至关重要(Saady 等人,2021 年).

未来方向

The future directions of 1H-Imidazo[4,5-b]pyridine research are promising. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antiproliferative potential against breast cancer cells . The study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .

属性

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

273-21-2
Record name Imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 273-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido[2,3-d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Imidazopyridine salt E-3 is prepared from aminopyridine E-1 (also D-1) (refer to Chart D) (commercial source) or the amino pyridine A-2 (refer to Chart A) and dihaloacetone E-2 (Aldrich) either by a two-step procedure whereby E-1 and E-2 are stirred in a solvent such as dimethoxyethane with or without the addition of a base such as triethylamine or potassium carbonate to give imidazopyridine salt E-3. If dimethoxyethane alone is used as solvent, it is then replaced with alcoholic solvent and E-3 is heated until no additional E-4 is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dihaloacetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Mercaptoimidazo[4,5-b]pyridine and 2-(N-cylopentylamino)benzyl chloride hydrochloride were reacted in an aqueous ethanol solution to obtain 2-[2-(N-cyclopentylamino)benzylthio[-imidazo[4,5-b]pyridine in the same manner as in Example 9-(2). The obtained 2-[2-(N-cyclopentylamino)benzylthio]imidazo[4,5-b]pyridine was oxidized by m-chloroperbenzoic acid in chloroform in the same manner in Example 9-(3) to give 2-[2-(N-cyclopentylamino)benzylsulfinyl]imidazo[4,5-b]pyridine as a pale yellow crystalline product. m.p.: 134° C. (decompn.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(N-cylopentylamino)benzyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-b]pyridine
Reactant of Route 2
1H-Imidazo[4,5-b]pyridine
Reactant of Route 3
1H-Imidazo[4,5-b]pyridine
Reactant of Route 4
1H-Imidazo[4,5-b]pyridine
Reactant of Route 5
1H-Imidazo[4,5-b]pyridine
Reactant of Route 6
1H-Imidazo[4,5-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。